molecular formula C13H19NO B5339637 N-[1-(2-methylphenyl)propyl]propanamide

N-[1-(2-methylphenyl)propyl]propanamide

Cat. No. B5339637
M. Wt: 205.30 g/mol
InChI Key: XDQNLHZZDOVRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylphenyl)propyl]propanamide, also known as N-isobutyl-hexedrone or hexen, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that has gained popularity among recreational drug users due to its stimulating effects. However, this substance has also attracted the attention of researchers due to its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of N-[1-(2-methylphenyl)propyl]propanamideexedrone is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, leading to its stimulating effects. However, further research is needed to fully elucidate the mechanism of action of this substance.
Biochemical and Physiological Effects:
N-[1-(2-methylphenyl)propyl]propanamideexedrone has been shown to produce various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and cardiovascular effects. It has also been shown to produce rewarding effects, which may contribute to its abuse potential. However, the exact biochemical and physiological effects of this substance are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-methylphenyl)propyl]propanamideexedrone in lab experiments is its availability as a reference standard for the identification and quantification of synthetic cathinones in biological samples. However, one limitation is its potential for abuse and the need for strict regulations and safety measures when handling this substance.

Future Directions

Future research on N-[1-(2-methylphenyl)propyl]propanamideexedrone should focus on further elucidating its mechanism of action and its effects on the central nervous system. This substance may also have potential applications in the treatment of various neurological and psychiatric disorders, but further research is needed to explore its therapeutic potential. Additionally, more research is needed to develop safer and more effective methods for the detection and quantification of synthetic cathinones in biological samples.

Synthesis Methods

The synthesis of N-[1-(2-methylphenyl)propyl]propanamideexedrone involves the reaction between 2-bromo-1-phenylpropan-1-one and 2-methylamino-1-phenylpropan-1-one, followed by reduction with lithium aluminum hydride. This method has been described in detail in the literature and has been used to produce N-[1-(2-methylphenyl)propyl]propanamideexedrone for research purposes.

Scientific Research Applications

N-[1-(2-methylphenyl)propyl]propanamideexedrone has been used in various scientific research applications, including studies on the central nervous system, drug abuse, and forensic toxicology. In particular, this substance has been used as a reference standard for the identification and quantification of synthetic cathinones in biological samples. It has also been used to investigate the neurochemical and behavioral effects of synthetic cathinones in animal models.

properties

IUPAC Name

N-[1-(2-methylphenyl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-12(14-13(15)5-2)11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQNLHZZDOVRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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